ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate
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Overview
Description
This compound is an ester derivative, which is known for its aromatic properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate typically involves the esterification of 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its aromatic structure and biological activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The aromatic ring can participate in π-π interactions with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate can be compared with other ester derivatives, such as:
Ethyl benzoate: Similar ester structure but lacks the hydroxyl and phenylethenyl groups.
Methyl salicylate: Contains a hydroxyl group but has a different ester group.
Ethyl cinnamate: Contains a phenylethenyl group but lacks the hydroxyl group.
The uniqueness of this compound lies in its combination of hydroxyl, ester, and phenylethenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-hydroxy-6-(2-phenylethenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)16-14(9-6-10-15(16)18)12-11-13-7-4-3-5-8-13/h3-12,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIBDMBUMIIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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